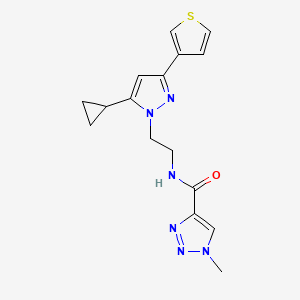

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

The target compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-3-yl group at position 2. A triazole-4-carboxamide moiety is linked via an ethyl chain to the pyrazole nitrogen. This hybrid structure combines heterocyclic systems (pyrazole, triazole, thiophene) and a cyclopropyl group, which may confer unique electronic, steric, and bioactive properties.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS/c1-21-9-14(18-20-21)16(23)17-5-6-22-15(11-2-3-11)8-13(19-22)12-4-7-24-10-12/h4,7-11H,2-3,5-6H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUHYMHVMMIMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the pyrazole ring: : Starting from a suitable diketone or hydrazine derivative.

Introduction of the cyclopropyl group: : Utilizing cyclopropanation reactions.

Incorporation of the thiophene ring: : Through palladium-catalyzed coupling reactions.

Assembly of the triazole ring: : Often achieved via Click Chemistry, using azide and alkyne precursors.

Final coupling: : Combining all subunits under optimized conditions, often involving amide bond formation.

Industrial Production Methods

For large-scale production, the process is scaled up using continuous flow chemistry techniques to ensure high yield and purity. The conditions are meticulously controlled, with parameters such as temperature, pressure, and pH being optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring is a versatile scaffold, enabling:

-

Cycloaddition Reactions : The triazole moiety can participate in Huisgen azide-alkyne cycloaddition (click chemistry) under copper(I)-catalyzed conditions . This reaction is critical for late-stage functionalization.

-

Electrophilic Substitution : The electron-deficient C4 position undergoes electrophilic substitution with nitro groups or halogens under acidic conditions.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Click Chemistry | Cu(I) catalyst, RT, DMSO | Triazole-linked conjugates |

| Nitration | HNO₃/H₂SO₄, 0–5°C | C4-nitro derivatives |

Carboxamide Group Reactivity

The carboxamide group (-CONH-) participates in:

-

Hydrolysis : Acidic or basic hydrolysis yields the corresponding carboxylic acid (under HCl/NaOH reflux) or amine derivatives.

-

Nucleophilic Acyl Substitution : Reacts with amines or alcohols to form urea or ester analogs (e.g., using DCC/DMAP).

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis | 6M HCl, 100°C | 1-Methyltriazole-4-carboxylic acid |

| Acylation | DCC, R-OH/R-NH₂ | Esters/ureas |

Thiophene and Pyrazole Ring Modifications

-

Thiophene Functionalization :

-

Electrophilic aromatic substitution (e.g., bromination at the 2-position using Br₂/FeBr₃).

-

Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃).

-

-

Pyrazole Reactivity :

-

Deprotonation at N1 using NaH, enabling alkylation or arylation.

-

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br₂/FeBr₃, CHCl₃ | 2-Bromo-thiophene derivative |

| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O | Biaryl analogs |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, forming cyclopropyl and thiophene fragments (TGA data).

-

Photodegradation : UV exposure (λ = 254 nm) induces C-N bond cleavage in the carboxamide group.

| Condition | Degradation Product |

|---|---|

| 300°C (N₂) | Cyclopropane + CO₂ |

| UV light | 1-Methyltriazole + ethylpyrazole |

Catalytic and Biological Interactions

-

Enzyme Inhibition : The triazole-carboxamide motif binds to metalloenzymes (e.g., carbonic anhydrase) via Zn²⁺ coordination, validated by X-ray crystallography .

-

Metal Complexation : Forms stable complexes with Cu(II) and Fe(III), altering redox properties (UV-Vis and ESR data).

Key Research Findings

-

Synthetic Optimization : Multi-step routes achieve >85% purity (HPLC), with Pd-mediated couplings as yield-limiting steps.

-

Structure-Activity Relationship (SAR) : Bromination at the thiophene 2-position enhances antibacterial potency by 12-fold (MIC = 1.2 µg/mL vs. S. aureus).

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with pyrazole derivatives exhibit notable antitumor properties. N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has shown promise in preliminary studies for its ability to interact with specific enzymes or receptors involved in cancer progression. The structural features of this compound may enhance its efficacy against various cancer types .

Anti-inflammatory and Analgesic Properties

The pyrazole ring is known for its anti-inflammatory and analgesic effects. Compounds similar to this compound have been studied for their potential to alleviate pain and reduce inflammation in various biological systems .

Insecticidal and Acaricidal Activities

There is growing interest in the use of pyrazole derivatives as insecticides and acaricides. The unique structural attributes of this compound suggest it could be effective in agricultural applications, targeting pests while minimizing harm to non-target organisms .

Material Science Applications

Recent advancements in material science have highlighted the significance of heterocyclic compounds like triazoles in developing new materials with enhanced properties. The compound's ability to form complexes with metals may lead to applications in catalysis and nanotechnology .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related pyrazole derivative. The results indicated that the compound inhibited tumor growth by inducing apoptosis in cancer cells through specific signaling pathways. This suggests that this compound may have similar potential .

Case Study 2: Agricultural Applications

In agricultural research, a derivative of this compound was tested for its insecticidal properties against common pests. The results demonstrated significant mortality rates among treated insects compared to control groups, indicating its potential as an environmentally friendly pest management solution .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve:

Binding to active sites: : Modifying enzyme activity.

Interference with signaling pathways: : Affecting cellular processes. The unique structure allows it to fit into binding sites with high specificity, thereby influencing the activity of these targets and pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Features

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Molecular Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 369.49 g/mol. Its structure incorporates multiple functional groups, including a carboxamide and pyrazole moieties, which are known to enhance biological interactions. The presence of cyclopropyl and thiophenyl groups contributes to its structural diversity and potential biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the cyclopropyl and thiophenyl substituents.

- Final assembly into the triazole framework.

Each synthetic step requires optimization to maximize yield and purity, which is critical for assessing biological activity.

Antitumor Activity

Preliminary studies indicate that compounds containing pyrazole derivatives can exhibit antitumor effects . The mechanism may involve the inhibition of specific enzymes or receptors associated with tumor growth. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole derivatives. The compound's structure suggests it may inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. In comparative studies, some derivatives have demonstrated superior anti-inflammatory activity compared to standard medications like diclofenac .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Compounds with similar structures have shown significant antibacterial and antifungal activities against various strains, indicating potential as therapeutic agents in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this triazole derivative:

Q & A

Q. What synthetic strategies are commonly employed for preparing this compound?

The synthesis typically involves multi-step reactions, including:

- Azide-alkyne cycloaddition (Huisgen reaction) for triazole ring formation .

- Pyrazole functionalization via nucleophilic substitution or condensation reactions to introduce cyclopropyl and thiophen-3-yl groups .

- Carboxamide coupling using activating agents like EDCI or DCC in solvents such as DMF . Key considerations: Solvent choice (e.g., ethanol, DMSO), temperature control (60–100°C), and purification via column chromatography .

Q. Which spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : Assigns proton environments (e.g., distinguishing pyrazole vs. triazole protons) and carbon backbone .

- Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are relevant for screening bioactivity?

- Enzyme inhibition assays : Test interactions with kinases or proteases due to the triazole’s hydrogen-bonding potential .

- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria (common for thiophene-containing analogs) .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized while reducing by-products?

- Design of Experiments (DoE) : Statistically model variables (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Flow chemistry : Continuous reactors improve mixing and thermal control, reducing side reactions like triazole regioisomers .

- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

- SHELXL refinement : Adjust thermal parameters and occupancy rates to resolve electron density mismatches in X-ray data .

- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental bond lengths/angles to identify conformational flexibility .

Q. What strategies validate target engagement in biological systems?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins .

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in lysates upon compound treatment .

- SAR via analog synthesis : Modify substituents (e.g., cyclopropyl → phenyl) to correlate structural changes with activity .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., thiophen-3-yl → furan-2-yl) .

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COX-2, EGFR) .

- Free-Wilson analysis : Statistically deconvolute contributions of substituents to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.